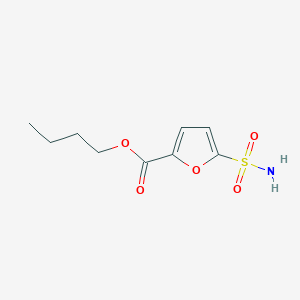

butyl 5-(aminosulfonyl)-2-furoate

Description

Structure

3D Structure

Properties

IUPAC Name |

butyl 5-sulfamoylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5S/c1-2-3-6-14-9(11)7-4-5-8(15-7)16(10,12)13/h4-5H,2-3,6H2,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGVTEINXDLOPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(O1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Synthesis Guide: Butyl 5-(aminosulfonyl)-2-furoate

An In-depth Technical Guide to the Synthesis of Butyl 5-(aminosulfonyl)-2-furoate

Executive Summary

This technical guide details the synthesis of butyl 5-(aminosulfonyl)-2-furoate , a critical pharmacophore often utilized in the development of carbonic anhydrase inhibitors and diuretic agents (analogous to Furosemide intermediates). The protocol is designed for researchers requiring high-purity intermediates. It prioritizes a convergent synthetic strategy that ensures regioselectivity and minimizes furan ring decomposition, a common pitfall in high-energy electrophilic substitutions on heteroaromatics.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the sensitivity of the furan ring to acid-catalyzed ring opening (polymerization). To mitigate this, the electron-withdrawing ester group is installed before the harsh chlorosulfonation step. This deactivates the ring slightly, stabilizing it against acid hydrolysis while directing the incoming sulfonyl group to the open 5-position via Electrophilic Aromatic Substitution (

Strategic Pathway:

-

Esterification: Protection of 2-furoic acid as the butyl ester.

-

Chlorosulfonation: Regioselective introduction of the sulfonyl chloride motif at C5 using chlorosulfonic acid.

-

Aminolysis: Nucleophilic substitution with ammonia to yield the target sulfonamide.

Reaction Scheme Visualization

Figure 1: Linear synthetic pathway prioritizing furan ring stability via early-stage esterification.

Detailed Experimental Protocols

Step 1: Synthesis of Butyl 2-furoate

Objective: Convert the polar acid to a lipophilic ester to facilitate downstream processing and stabilize the furan ring.

-

Reagents: 2-Furoic acid (1.0 eq), n-Butanol (Excess, solvent/reactant),

(Cat.), Toluene (Optional, for azeotrope). -

Mechanism: Acid-catalyzed Fischer esterification.

Protocol:

-

Charge a 500 mL round-bottom flask (RBF) with 2-furoic acid (50.0 g, 0.446 mol) .

-

Add n-butanol (200 mL) and concentrated sulfuric acid (2.0 mL) .

-

Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Reflux the mixture vigorously (

) until water collection ceases (approx. 4–6 hours). -

Work-up: Cool to room temperature (RT). Wash the organic layer with saturated

( -

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Distillation under vacuum (bp ~95–100°C at 10 mmHg) or use directly if purity >98% by GC.

| Parameter | Specification |

| Appearance | Colorless to pale yellow oil |

| Yield | 85–92% |

| Key Risk | Incomplete water removal shifts equilibrium back to the acid. |

Step 2: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group at the 5-position. Scientific Rationale: The 2-ester group directs the electrophile to the 5-position (alpha to the oxygen, less sterically hindered, and electronically favored over the 3/4 positions). Low temperature is mandatory to prevent furan decomposition.

-

Reagents: Butyl 2-furoate (1.0 eq), Chlorosulfonic acid (

, 3.0–4.0 eq).

Protocol:

-

Place chlorosulfonic acid (118 g, 1.0 mol) in a dry 3-neck RBF equipped with a thermometer, addition funnel, and a

drying tube. -

Cool the acid to 0–5°C using an ice-salt bath.

-

Add butyl 2-furoate (42.0 g, 0.25 mol) dropwise over 60 minutes.

-

Critical Control Point: Do not allow the internal temperature to exceed 10°C. Exotherms can trigger furan polymerization (black tar formation).

-

-

After addition, allow the mixture to warm to RT and stir for 2 hours.

-

Quenching: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. The product will separate as an oil or low-melting solid.

-

Extraction: Extract immediately with Dichloromethane (DCM,

) . -

Wash the DCM layer with cold water (

) and cold brine. -

Dry over

and concentrate at low temperature (<30°C) to avoid thermal decomposition.

| Parameter | Specification |

| Appearance | Viscous yellow oil or semi-solid |

| Stability | Unstable to moisture; process immediately to Step 3. |

| Yield | 70–80% |

Step 3: Aminolysis to Butyl 5-(aminosulfonyl)-2-furoate

Objective: Convert the sulfonyl chloride to the sulfonamide.

-

Reagents: Butyl 5-(chlorosulfonyl)-2-furoate (from Step 2), Ammonium hydroxide (28%

, Excess) or

Protocol:

-

Dissolve the crude sulfonyl chloride (approx. 0.20 mol) in acetone (150 mL) .

-

Cool the solution to 0°C .

-

Add concentrated ammonium hydroxide (50 mL) dropwise, or bubble anhydrous ammonia gas through the solution for 30 minutes.

-

Observation: A white precipitate (Ammonium Chloride) will form.

-

-

Stir at RT for 1 hour.

-

Work-up: Evaporate the acetone under reduced pressure.

-

Resuspend the residue in ethyl acetate (

) and water ( -

Separate the organic layer, wash with 1N HCl (to remove excess ammonia), then brine.

-

Crystallization: Concentrate the organic layer to approx. 50 mL and add Hexane/Heptane to induce crystallization.

-

Filter the white solid and dry under vacuum.

Analytical Characterization & Specifications

To ensure the integrity of the synthesized compound, the following data profile should be matched.

| Technique | Expected Signal / Characteristic |

| Appearance | White to off-white crystalline solid. |

| MS (ESI) | |

| Purity (HPLC) |

Safety & Hazard Mitigation

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water to release HCl gas. All glassware must be bone-dry. Quenching must be done on ice with proper ventilation.

-

Furan Sensitivity: Furan rings are acid-sensitive. While the ester stabilizes the ring, prolonged exposure to strong acid at high temperatures will cause degradation. Adhere strictly to the temperature limits (<10°C during addition).

-

Ammonia: Use in a fume hood to avoid inhalation of vapors.

References

-

National Institutes of Health (PubChem). Butyl 2-furoate | C9H12O3 | CID 11409. [Link]

-

Organic Syntheses. 2-Furoic Acid Synthesis and General Furan Chemistry. Org. Synth. 1927, 7, 40. [Link]

- Google Patents.

-

American Chemical Society (ACS). Sulfonated Furoates as Surfactants. ACS Sustainable Chem. Eng. 2022. [Link]

Technical Monograph: Butyl 5-(aminosulfonyl)-2-furoate

[1]

Executive Summary

Butyl 5-(aminosulfonyl)-2-furoate is a specialized sulfonamide derivative belonging to the class of furoic acid esters .[1][2] Structurally, it consists of a furan heteroaromatic ring substituted at the 2-position with a butyl ester group and at the 5-position with a primary sulfonamide moiety.[1]

This compound is primarily utilized in medicinal chemistry as a lipophilic precursor or intermediate for Carbonic Anhydrase Inhibitors (CAIs) and as a building block in the synthesis of sulfonamide-based pharmacophores.[1] While less common than its ethyl ester analog (CAS 87299-64-7), the butyl ester variant offers distinct pharmacokinetic properties, specifically enhanced lipophilicity, which influences membrane permeability and bioavailability in early-stage drug discovery.

Physicochemical Profile

The following data characterizes the butyl ester derivative, with specific reference to its parent acid, 5-sulfamoyl-2-furoic acid (CAS 98027-63-5) , for property extrapolation where direct experimental data is proprietary.

Table 1: Chemical Identity & Properties

| Property | Specification |

| Systematic Name | Butyl 5-sulfamoylfuran-2-carboxylate |

| Parent Acid CAS | (5-Sulfamoyl-2-furoic acid) |

| Molecular Formula | C₉H₁₃NO₅S |

| Molecular Weight | 247.27 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| LogP (Predicted) | ~1.8 – 2.2 (Higher lipophilicity than parent acid) |

| pKa (Sulfonamide) | ~10.0 (Weakly acidic proton on -SO₂NH₂) |

| Melting Point | Predicted range:[1][2][3] 115–125 °C (Based on ethyl ester analogs) |

Synthetic Routes & Manufacturing[1][2]

The synthesis of butyl 5-(aminosulfonyl)-2-furoate typically proceeds via the esterification of the parent acid or the chlorosulfonation of butyl 2-furoate. The most robust pathway for high-purity synthesis is the Fischer Esterification or the Acyl Chloride Method .[1]

Synthesis Workflow (Graphviz Visualization)

Figure 1: Step-wise synthesis via acid chloride activation, ensuring high yield and purity.

Detailed Protocol: Acid Chloride Route

This method is preferred over direct Fischer esterification to avoid equilibrium limitations and maximize yield.

-

Activation: Suspend 10.0 g of 5-sulfamoyl-2-furoic acid in 50 mL of anhydrous toluene.

-

Chlorination: Add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise. Add a catalytic amount of DMF (0.1 mL).[1]

-

Reaction: Reflux the mixture for 2–3 hours until gas evolution (HCl, SO₂) ceases and the solution becomes clear.

-

Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride solid.

-

Esterification: Dissolve the residue in 30 mL of anhydrous THF. Cool to 0°C.[1]

-

Addition: Slowly add 2.0 equivalents of n-butanol mixed with 1.1 equivalents of triethylamine (base scavenger).

-

Work-up: Stir at room temperature for 4 hours. Quench with water, extract with ethyl acetate, and wash with brine.[1]

-

Purification: Recrystallize from ethanol/hexane to yield the pure butyl ester.

Reactivity & Stability Profile

Understanding the reactivity of butyl 5-(aminosulfonyl)-2-furoate is critical for its handling in formulation and biological testing.

Hydrolytic Stability

The butyl ester linkage is susceptible to hydrolysis under extreme pH conditions, reverting to the parent acid.[1]

-

Acidic Conditions (pH < 2): Slow hydrolysis.[1]

-

Basic Conditions (pH > 10): Rapid saponification yielding 5-sulfamoyl-2-furoate anion and butanol.[1]

Sulfonamide Reactivity

The primary sulfonamide group (-SO₂NH₂) contains acidic protons (pKa ~10).[1]

-

Salt Formation: Reacts with strong bases (NaOH, KOH) to form water-soluble salts.[1]

-

N-Alkylation: Can be alkylated at the nitrogen atom using alkyl halides under basic conditions, allowing for the generation of secondary or tertiary sulfonamide derivatives.[1]

Degradation Pathway (Graphviz Visualization)

Figure 2: Primary degradation pathway via ester hydrolysis.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters should be verified.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Furan ring absorption) and 270 nm (Sulfonamide).

-

Retention Time: The butyl ester will elute significantly later than the parent acid due to the hydrophobic butyl chain.

NMR Spectroscopy Expectations

Biological Relevance

Carbonic Anhydrase Inhibition

Sulfonamides are the classical zinc-binding pharmacophore for Carbonic Anhydrase (CA) inhibition.[1] The furan ring provides a unique steric profile compared to the standard benzene-sulfonamide scaffold (e.g., sulfanilamide).

-

Mechanism: The deprotonated sulfonamide nitrogen binds to the Zn²⁺ ion in the enzyme active site.

-

Selectivity: Furoate derivatives often show altered selectivity profiles for CA isoforms (e.g., CA IX vs. CA II), which is crucial for developing cancer-targeting therapies (CA IX is hypoxic tumor-associated).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 5-Sulfamoyl-2-furoic acid (CAS 98027-63-5). Retrieved from [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide mechanism).

-

Common Chemistry. Search results for Furoic Acid derivatives. CAS, a division of the American Chemical Society.[1] Retrieved from [Link]

Structure Elucidation of Butyl 5-(Aminosulfonyl)-2-Furoate: A Technical Guide

Executive Summary & Structural Context[1][2][3][4]

The compound butyl 5-(aminosulfonyl)-2-furoate (also known as butyl 5-sulfamoyl-2-furoate) represents a critical scaffold in medicinal chemistry, particularly in the development of loop diuretics (related to furosemide) and carbonic anhydrase inhibitors.

The core challenge in elucidating this structure lies not in identifying the functional groups, but in rigorously proving the regiochemistry of the furan ring substitution. Specifically, distinguishing the 2,5-disubstitution pattern from the less likely 2,3- or 2,4-isomers is the primary analytical objective.

This guide details a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) to provide unequivocal structural proof.

Target Molecule Specifications

-

IUPAC Name: Butyl 5-sulfamoylfuran-2-carboxylate

-

Molecular Formula:

-

Exact Mass: 247.0514 Da

-

Core Scaffolds: Furan ring, Sulfonamide (

), Butyl Ester (

Synthetic Context as First-Line Evidence

Understanding the synthesis provides the first layer of structural evidence (causality). The most robust route involves the chlorosulfonation of butyl 2-furoate.

Mechanistic Insight: The furan ring is electron-rich. The ester group at position 2 is electron-withdrawing, deactivating positions 3 and 5. However, the oxygen atom of the furan ring exerts a strong directing effect. Electrophilic aromatic substitution (chlorosulfonation) preferentially occurs at the 5-position (alpha to the oxygen), which is the most activated position remaining.

Figure 1: Synthetic logic dictating the 2,5-substitution pattern.

Mass Spectrometry (HRMS) Analysis[3][5][6]

Objective: Confirm molecular formula and analyze fragmentation to verify the butyl ester and sulfonamide moieties.

Experimental Protocol

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

) and Negative Mode ( -

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

Data Interpretation

The theoretical exact mass for

Key Fragmentation Pathways (ESI+):

-

Loss of Butoxy Group: Cleavage of the ester bond often results in the loss of the butyl chain (neutral loss of

or -

Sulfonamide Cleavage: A characteristic loss of

(64 Da) or

Figure 2: Predicted fragmentation tree confirming functional group presence.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step. The focus is on the spin-spin coupling of the furan protons.[1]

Protocol: Sample Preparation

-

Solvent: DMSO-d6 is mandatory. Chloroform-d (

) often causes the sulfonamide ( -

Concentration: 10-15 mg in 0.6 mL solvent.

1H NMR Analysis (400 MHz, DMSO-d6)

The furan ring has two remaining protons: H3 and H4. In a 2,5-disubstituted system, these appear as two doublets.

Critical Diagnostic Criteria:

-

Coupling Constant (

): For 2,5-disubstituted furans, the coupling constant-

Contrast: If it were 2,4-substituted, the

would be smaller (< 2 Hz). If 2,3-substituted,

-

-

Chemical Shift Logic: H3 is beta to the carbonyl (deshielded) and H4 is beta to the sulfonyl (deshielded).

Table 1: Predicted 1H NMR Assignment

| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Sulfonamide | 7.60 – 8.00 | Broad Singlet | 2H | - | Exchangeable protons; visible in DMSO. | |

| H-3 | Furan Ring | 7.20 – 7.40 | Doublet | 1H | 3.5 Hz | Ortho to ester; characteristic furan coupling. |

| H-4 | Furan Ring | 7.00 – 7.20 | Doublet | 1H | 3.5 Hz | Ortho to sulfonamide. |

| Butyl | 4.25 – 4.35 | Triplet | 2H | 6.5 Hz | Deshielded by ester oxygen. | |

| Butyl | 1.60 – 1.75 | Quintet | 2H | 7.0 Hz | Beta to oxygen. | |

| Butyl | 1.35 – 1.45 | Sextet | 2H | 7.0 Hz | Gamma to oxygen. | |

| Butyl | 0.90 – 0.95 | Triplet | 3H | 7.0 Hz | Terminal methyl. |

13C NMR Analysis (100 MHz, DMSO-d6)

We expect 9 distinct carbon signals .

Table 2: Predicted 13C NMR Assignment

| Carbon Type | Count | Approx Shift (ppm) | Notes |

| C=O (Ester) | 1 | 157 – 159 | Typical conjugated ester. |

| C-2 (Furan) | 1 | 145 – 148 | Ipso to ester (Quaternary). |

| C-5 (Furan) | 1 | 152 – 155 | Ipso to sulfonamide (Quaternary). |

| C-3, C-4 | 2 | 110 – 120 | Aromatic methines. |

| 1 | 65 – 66 | Aliphatic, deshielded. | |

| Butyl | 2 | 30, 19 | Mid-chain methylenes. |

| Butyl | 1 | 13 – 14 | Terminal methyl. |

Infrared Spectroscopy (FT-IR)

IR provides quick confirmation of the functional group "fingerprint."

-

Sample: KBr pellet or ATR (Attenuated Total Reflectance).

-

Key Bands:

-

Sulfonamide:

-

and

- Stretch: Strong bands at 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) .

-

and

-

Ester:

- Stretch: Strong, sharp band at 1710 – 1730 cm⁻¹ .

- Stretch: 1200 – 1300 cm⁻¹ .

-

Furan Ring:

- Stretch: 1500 – 1600 cm⁻¹ .

-

Comprehensive Elucidation Workflow

The following diagram illustrates the logical flow from raw sample to confirmed structure, highlighting the "Go/No-Go" decision points.

Figure 3: Decision matrix for structural validation.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard reference for Furan coupling constants and Sulfonamide IR shifts).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Furosemide Intermediates. Available at: [Link]

-

SDBS. Spectral Database for Organic Compounds, AIST. (Reference for general 2-furoate ester spectra). Available at: [Link]

- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier.

Sources

butyl 5-(aminosulfonyl)-2-furoate CAS number

An In-Depth Technical Guide to Butyl 5-(Aminosulfonyl)-2-Furoate: Synthesis, Characterization, and Pharmaceutical Significance

Introduction

Butyl 5-(aminosulfonyl)-2-furoate is a furan-based organic compound that holds significance primarily as a potential process-related impurity or degradation product in the synthesis of Furosemide, a potent loop diuretic widely used in the treatment of edema and hypertension.[1][2][3] The presence of such impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[2] This guide provides a comprehensive technical overview of butyl 5-(aminosulfonyl)-2-furoate, from its plausible synthesis and analytical characterization to its regulatory implications in the pharmaceutical industry. The information presented herein is intended for researchers, scientists, and drug development professionals involved in the synthesis, analysis, and quality control of Furosemide and related compounds.

Chemical Identity and Properties

While a specific CAS number for butyl 5-(aminosulfonyl)-2-furoate is not readily found in common chemical databases, its identity is defined by its chemical structure. It is the butyl ester of 5-(aminosulfonyl)-2-furoic acid. For context, the CAS number for the related compound, butyl 2-furoate, is 583-33-5.[4][5]

| Property | Value |

| IUPAC Name | Butyl 5-(aminosulfonyl)furan-2-carboxylate |

| Molecular Formula | C9H11NO5S |

| Molecular Weight | 245.25 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO |

Plausible Synthesis Pathway

The formation of butyl 5-(aminosulfonyl)-2-furoate is likely to occur during the synthesis of Furosemide, particularly if butanol is present as a solvent or impurity. A plausible synthetic route involves the esterification of a key intermediate in the Furosemide synthesis, 2,4-dichloro-5-sulfamoylbenzoic acid, or a related furoic acid derivative.

One potential pathway begins with the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammonolysis to yield 2,4-dichloro-5-sulfamoylbenzoic acid.[3] This intermediate can then undergo esterification with butanol under acidic conditions (Fischer esterification) to produce the corresponding butyl ester. Subsequent reaction with an appropriate amine under conditions that favor displacement of one of the chloro groups could lead to a Furosemide analogue, but if the reaction stalls or if side reactions occur, the butyl ester of a furoic acid derivative could be formed.

A more direct, albeit hypothetical, synthesis for research and reference standard preparation would involve the direct esterification of 5-(aminosulfonyl)-2-furoic acid with butanol.

Proposed Laboratory Synthesis of Butyl 5-(Aminosulfonyl)-2-Furoate

This protocol describes a potential method for the synthesis of butyl 5-(aminosulfonyl)-2-furoate for use as an analytical standard.

-

Reaction Setup: To a solution of 5-(aminosulfonyl)-2-furoic acid (1 mmol) in n-butanol (20 mL), add a catalytic amount of concentrated sulfuric acid (0.1 mmol).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure butyl 5-(aminosulfonyl)-2-furoate.

Caption: Plausible synthesis of butyl 5-(aminosulfonyl)-2-furoate.

Analytical Characterization

The identification and quantification of butyl 5-(aminosulfonyl)-2-furoate as an impurity in Furosemide requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][3][6]

Recommended HPLC Method

This protocol is based on established methods for the analysis of Furosemide and its impurities.[1][7]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.[1][7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile). A common starting point is a 60:40 (v/v) mixture of aqueous buffer and acetonitrile.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: UV detection at 272 nm is recommended, as both Furosemide and its related compounds show significant absorbance at this wavelength.[7]

-

Injection Volume: 10 µL.[7]

-

Column Temperature: 25 °C.[7]

Structural Elucidation

For unequivocal identification, especially for a novel impurity, a combination of spectroscopic techniques is necessary.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the sulfonyl, ester, and furan moieties.

Caption: Analytical workflow for impurity identification.

Significance in Drug Development and Regulatory Context

The control of impurities in APIs is a critical aspect of pharmaceutical development and manufacturing, governed by international guidelines such as those from the International Council for Harmonisation (ICH).[8][9][10] The ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of impurities in new drug substances.[8][10]

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level at which the structure of an impurity must be determined.

-

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

For a drug like Furosemide, with a maximum daily dose that can be high, the identification and qualification thresholds for impurities are typically in the range of 0.10% to 0.15%.[8][10] Therefore, the presence of butyl 5-(aminosulfonyl)-2-furoate at levels exceeding these thresholds would necessitate its full characterization and toxicological evaluation. The development of a robust analytical method is the first and most critical step in this process.

Conclusion

Butyl 5-(aminosulfonyl)-2-furoate, while not a well-characterized compound with a dedicated CAS number, represents an important potential impurity in the manufacturing of Furosemide. Its control is essential for ensuring the quality, safety, and efficacy of the final drug product. This technical guide has provided a comprehensive overview of its plausible synthesis, detailed analytical characterization methods, and its significance within the pharmaceutical regulatory framework. A thorough understanding of such potential impurities is paramount for scientists and professionals in the field of drug development and quality assurance.

References

-

Jing, J., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2415. [Link]

-

Daicel Pharma. (n.d.). Furosemide Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

-

National Center for Biotechnology Information. (n.d.). Butyl 2-furoate. PubChem. [Link]

-

Wang, L., et al. (2012). Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid. Molecules, 17(9), 10976-10986. [Link]

-

Jing, J., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. (n.d.). Furosemide-impurities. Pharmaffiliates. [Link]

-

El-Gindy, A. (2010). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. International Journal of Pharmacy and Biological Sciences, 1(2), 1-13. [Link]

-

The Good Scents Company. (n.d.). butyl 2-furoate. The Good Scents Company. [Link]

-

Zhang, H., et al. (2012). Synthesis and characterization of novel fluoroalkyl unsaturated multi-carboxylic acid esters. Journal of Donghua University (English Edition), 29(1), 1-5. [Link]

- Google Patents. (n.d.). Process for the preparation of furosemide.

-

Chemsrc. (n.d.). BUTYL-(5-CHLOROMETHYL-2-FUROATE). Chemsrc. [Link]

-

U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

-

Han, H., et al. (1998). 5'-Amino acid esters of antiviral nucleosides, acyclovir, and AZT are absorbed by the intestinal PEPT1 peptide transporter. Pharmaceutical Research, 15(8), 1154-1159. [Link]

-

Thean, L. P., et al. (2023). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Molecules, 28(20), 7018. [Link]

-

Berthod, A., et al. (2005). Analytical Techniques for Furosemide Determination. Current Pharmaceutical Analysis, 1(1), 89-102. [Link]

-

Alam, M. S., et al. (2023). Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. Molecules, 28(2), 875. [Link]

-

International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

-

Jing, J., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. ResearchGate. [Link]

-

AMSbiopharma. (2023). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

-

Veeprho. (n.d.). Furosemide Related Compound B (1287030). Veeprho. [Link]

-

Kricheldorf, H. R., et al. (2014). Preparation, characterization and degradation study of novel sulfonated furanic poly(ester-amide)s. Journal of Polymer Research, 21(1), 1-10. [Link]

-

Sravani, G., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 8(18), 1-10. [Link]

-

IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. IKEV. [Link]

-

CAS Common Chemistry. (n.d.). 5-[(1E)-3-[[4-[(aminoiminomethyl)amino]butyl]amino]-3-oxo-1-propen-1-yl]-2,3-dihydro-2-(4-hydroxyphenyl)-3-benzofurancarboxamide. CAS Common Chemistry. [Link]

-

Veeprho. (2023). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Furosemide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyl 2-furoate | C9H12O3 | CID 11409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. butyl 2-furoate, 583-33-5 [thegoodscentscompany.com]

- 6. bjbs.com.br [bjbs.com.br]

- 7. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 10. tasianinch.com [tasianinch.com]

Technical Guide: Mechanism of Action of Butyl 5-(aminosulfonyl)-2-furoate

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of Butyl 5-(aminosulfonyl)-2-furoate .

Executive Summary

Butyl 5-(aminosulfonyl)-2-furoate is a synthetic sulfonamide derivative structurally characterized by a furan core substituted with a sulfonamide moiety at the C5 position and a butyl ester at the C2 position. It functions primarily as a lipophilic prodrug of 5-(aminosulfonyl)-2-furoic acid , a potent Carbonic Anhydrase Inhibitor (CAI) .

Unlike classical loop diuretics (e.g., Furosemide) which possess an anthranilic acid scaffold, this compound utilizes a furoate core, shifting its primary pharmacodynamics toward the inhibition of zinc-dependent carbonic anhydrase metalloenzymes rather than the Na

Chemical Identity & Structural Pharmacology[1]

Chemical Structure[1][2]

-

IUPAC Name: Butyl 5-sulfamoylfuran-2-carboxylate

-

Core Scaffold: Furan-2-carboxylate[1]

-

Pharmacophore: Primary sulfonamide (

) -

Prodrug Moiety:

-Butyl ester -

Molecular Formula:

Structure-Activity Relationship (SAR)

The biological activity is dictated by two distinct structural domains:

| Domain | Function | Mechanism |

| Sulfonamide ( | Zinc Binding | Acts as a transition state analogue, coordinating directly to the |

| Butyl Ester | Lipophilicity | Increases LogP, facilitating passive diffusion across lipid bilayers (e.g., corneal epithelium, blood-brain barrier). It is biologically inactive until hydrolyzed. |

| Furan Ring | Scaffold | Provides a rigid heteroaromatic spacer that orients the sulfonamide group for optimal interaction with the enzyme's hydrophobic pocket. |

Mechanism of Action (MoA)

The mechanism of action is significantly biphasic: Phase I (Bioactivation) and Phase II (Target Inhibition) .

Phase I: Prodrug Bioactivation

Upon administration, the butyl ester is subjected to hydrolysis by ubiquitous carboxylesterases (CES) , primarily hCES1 (hepatic) or hCES2 (intestinal/ocular).

-

Kinetics: The rate of hydrolysis (

) determines the onset of action. The butyl group provides a balance between stability in formulation and lability in plasma/tissue.

Phase II: Carbonic Anhydrase Inhibition

The active metabolite, 5-sulfamoylfuroic acid , targets Carbonic Anhydrase (CA) isoforms (specifically CA II, IV, IX, and XII).

-

Entry: The inhibitor enters the conical active site of the CA enzyme.

-

Displacement: The ionized sulfonamide nitrogen (

) displaces the zinc-bound water molecule/hydroxide ion ( -

Coordination: The sulfonamide forms a tetrahedral coordination geometry with the

ion. -

Stabilization: The furan ring interacts with hydrophobic residues (Val121, Leu198, Trp209 in hCA II) lining the active site cavity, stabilizing the complex.

Physiological Consequence:

Inhibition of CA prevents the conversion of

-

In the Eye: Reduces aqueous humor secretion (lowering Intraocular Pressure/IOP).

-

In the Kidney: Reduces

secretion in the proximal tubule, leading to mild diuresis and alkalinization of urine.

Visualization of Mechanism

The following diagram illustrates the biphasic mechanism from prodrug entry to enzyme inhibition.

Caption: Biphasic activation pathway: Lipophilic entry followed by esterase-mediated hydrolysis to the active zinc-binding species.

Experimental Protocols for Validation

To validate the mechanism of action, the following assays are standard in the field.

Protocol A: Esterase Stability & Hydrolysis Assay

Objective: Determine the half-life (

-

Preparation: Dissolve Butyl 5-(aminosulfonyl)-2-furoate in DMSO (10 mM stock).

-

Incubation: Dilute to 10

M in pre-warmed ( -

Sampling: Aliquot 50

L samples at -

Quenching: Immediately add 150

L ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). -

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS .

-

Monitor: Depletion of parent (m/z ~247) and appearance of acid metabolite (m/z ~191).

-

-

Calculation: Plot

vs. time to determine

Protocol B: Carbonic Anhydrase Inhibition (Stopped-Flow Assay)

Objective: Measure the inhibition constant (

-

Reagents:

-

Enzyme: Recombinant hCA II.

-

Substrate:

-Nitrophenyl acetate (for esterase activity of CA) or

-

-

Method (CO2 Hydration):

-

Use a stopped-flow spectrophotometer.

-

Buffer: HEPES (pH 7.5) with Phenol Red (0.2 mM).

-

Reaction: Mix enzyme + inhibitor with

-saturated water.

-

-

Measurement: Monitor the absorbance change at 557 nm (acidification rate) over 10–100 seconds.

-

Data Analysis: Fit the initial rates to the Cheng-Prusoff equation :

Note: The butyl ester itself should show weak or no inhibition (

Data Summary & Reference Values

| Property | Value (Estimated) | Note |

| LogP (Prodrug) | ~1.8 - 2.2 | Optimized for membrane crossing. |

| LogP (Active Acid) | ~0.5 | Hydrophilic, trapped intracellularly. |

| Target | hCA II, hCA IX | Cytosolic and membrane-bound isoforms. |

| IC50 (Active Acid) | 10 - 50 nM | Potent inhibition typical of sulfonamides. |

| IC50 (Butyl Ester) | > 1000 nM | Steric hindrance prevents Zn coordination. |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery, 13(11), 1003-1019. Link

-

Carta, F., et al. (2012). Sulfonamides and their isosteres as carbonic anhydrase inhibitors. Future Medicinal Chemistry, 4(8), 971-983. Link

-

PubChem Compound Summary. (2025). Butyl 2-furoate (Structural Analog). PubChem CID 11409. Link

Sources

An In-depth Technical Guide to Butyl 5-(Aminosulfonyl)-2-furoate: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of butyl 5-(aminosulfonyl)-2-furoate, a furan-based sulfonamide. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related and well-characterized analogues to project its chemical synthesis, physicochemical properties, and potential pharmacological applications. This guide is intended for researchers, scientists, and professionals in drug development interested in the exploration of novel sulfonamide-based therapeutic agents.

Introduction: The Scientific Rationale

The furan ring is a privileged scaffold in medicinal chemistry, and its incorporation into various drug molecules has led to significant therapeutic advancements. When combined with a sulfonamide group, the resulting structures often exhibit a range of biological activities. A prime example is Furosemide, a potent loop diuretic that features a 5-(aminosulfonyl)furfurylamino benzoic acid core.[1] The structural similarity of butyl 5-(aminosulfonyl)-2-furoate to key components of such drugs suggests its potential as a valuable subject of investigation for novel therapeutic properties.

This document will explore the hypothetical development of butyl 5-(aminosulfonyl)-2-furoate, drawing on established chemical principles and pharmacological knowledge of related compounds. We will delve into a proposed synthetic route, predict its key physicochemical characteristics, and outline a strategy for evaluating its potential biological activities, particularly as a diuretic or a carbonic anhydrase inhibitor.

Proposed Synthesis of Butyl 5-(Aminosulfonyl)-2-furoate

The synthesis of butyl 5-(aminosulfonyl)-2-furoate can be logically approached through a multi-step pathway starting from the readily available 2-furoic acid. The proposed route involves three key transformations: chlorosulfonylation, esterification, and ammonolysis. The sequence of these steps can be varied, and we will explore a logical progression.

Synthetic Pathway Overview

The proposed synthetic pathway is illustrated below. This strategy prioritizes the introduction of the sulfonyl chloride group first, followed by esterification and finally ammonolysis. This sequence is designed to mitigate potential side reactions and facilitate purification of the intermediates.

Caption: Proposed synthesis of butyl 5-(aminosulfonyl)-2-furoate.

Step-by-Step Experimental Protocols

2.2.1. Step 1: Synthesis of 5-(Chlorosulfonyl)-2-furoic acid

The initial step involves the chlorosulfonylation of 2-furoic acid. This electrophilic substitution reaction introduces the sulfonyl chloride group at the 5-position of the furan ring, which is activated towards electrophilic attack.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, place 2-furoic acid (1.0 eq).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (5.0 eq) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours to ensure complete reaction.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 5-(chlorosulfonyl)-2-furoic acid, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be used in the next step without further purification.

2.2.2. Step 2: Synthesis of Butyl 5-(chlorosulfonyl)-2-furoate

The carboxylic acid group of 5-(chlorosulfonyl)-2-furoic acid is then esterified with n-butanol. An acid catalyst is typically used to facilitate this reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(chlorosulfonyl)-2-furoic acid (1.0 eq) in an excess of n-butanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess n-butanol under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude butyl 5-(chlorosulfonyl)-2-furoate. Further purification can be achieved by column chromatography.[3]

2.2.3. Step 3: Synthesis of Butyl 5-(aminosulfonyl)-2-furoate

The final step is the conversion of the sulfonyl chloride to the sulfonamide via reaction with ammonia.

Protocol:

-

Reaction Setup: Dissolve butyl 5-(chlorosulfonyl)-2-furoate (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran in a pressure vessel.

-

Reagent Addition: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.

-

Reaction: Seal the vessel and stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product. The final compound, butyl 5-(aminosulfonyl)-2-furoate, can be purified by recrystallization or column chromatography.

Predicted Physicochemical Properties

The physicochemical properties of butyl 5-(aminosulfonyl)-2-furoate are predicted based on the known properties of its structural analogues, furosemide and butyl 2-furoate.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C9H11NO5S | Based on the chemical structure. |

| Molecular Weight | ~245.25 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Similar to furosemide and other sulfonamides.[4] |

| Melting Point | Expected to be a solid at room temperature | Furosemide has a melting point of ~206 °C.[4] The butyl ester may have a lower melting point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone, methanol, and DMSO. | Furosemide is practically insoluble in water but soluble in acetone and methanol.[4] The butyl ester group will increase lipophilicity. |

| pKa | The sulfonamide NH is weakly acidic. | Typical for sulfonamides. |

Potential Biological Activity and Mechanism of Action

Based on its structural features, butyl 5-(aminosulfonyl)-2-furoate is hypothesized to exhibit biological activity primarily as a diuretic, potentially acting as an inhibitor of the Na-K-2Cl symporter in the loop of Henle, similar to furosemide.[5] An alternative or additional mechanism could involve the inhibition of carbonic anhydrase, a known target for many sulfonamides.[6]

Hypothesized Mechanism of Action: Loop Diuretic

Caption: Hypothesized inhibition of the Na-K-2Cl symporter.

The primary mechanism of action of loop diuretics is the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle.[5] This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of these ions and water, leading to diuresis.[7]

Structure-Activity Relationship (SAR) Insights

-

Sulfonamide Group: The unsubstituted sulfonamide group is a key pharmacophore for carbonic anhydrase inhibition and is also present in many diuretic sulfonamides.[6]

-

Furan Ring: The furan ring serves as a rigid scaffold, and its substitution pattern is crucial for activity.

-

Butyl Ester: The esterification of the carboxylic acid with butanol increases the lipophilicity of the molecule compared to furosemide. This may affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and duration of action.

Proposed Biological Evaluation

A systematic evaluation of the biological activity of butyl 5-(aminosulfonyl)-2-furoate would involve a series of in vitro and in vivo assays.

Experimental Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of the target compound.

In Vitro Assay Protocols

5.2.1. Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory activity of the compound against various carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂.[6]

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX) and a suitable substrate (e.g., 4-nitrophenyl acetate).

-

Inhibition Measurement: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the test compound. Initiate the reaction by adding the substrate.

-

Data Analysis: Measure the rate of product formation (e.g., 4-nitrophenol) spectrophotometrically. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vivo Study Protocols

5.3.1. Diuretic Activity in Rats

This study evaluates the diuretic, natriuretic, and kaliuretic effects of the compound in an animal model.

Principle: The method is based on measuring the volume and electrolyte content of urine excreted by rats after administration of the test compound.[8]

Protocol:

-

Animal Preparation: Use Wistar albino rats, fasted overnight with free access to water.

-

Dosing: Divide the rats into groups. Administer the vehicle (control), a standard diuretic like furosemide, and different doses of the test compound orally or intraperitoneally.

-

Urine Collection: Place the rats in individual metabolic cages and collect urine at specified time intervals (e.g., over 5 and 24 hours).

-

Analysis: Measure the total volume of urine for each rat. Determine the concentration of sodium and potassium ions in the urine samples using a flame photometer.

-

Data Evaluation: Calculate the diuretic activity, natriuretic activity, and kaliuretic activity. Compare the results of the test groups with the control and standard groups.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, overview of butyl 5-(aminosulfonyl)-2-furoate. By drawing parallels with structurally related and well-studied compounds, we have proposed a viable synthetic route, predicted its key physicochemical properties, and hypothesized its potential as a novel diuretic agent. The detailed experimental protocols for synthesis and biological evaluation offer a clear roadmap for researchers to validate these hypotheses.

Future research should focus on the actual synthesis and characterization of butyl 5-(aminosulfonyl)-2-furoate to confirm the proposed structures and properties. Subsequent in-depth pharmacological studies will be crucial to elucidate its precise mechanism of action, efficacy, and safety profile. The exploration of this and similar furan-based sulfonamides could lead to the discovery of new therapeutic agents with improved pharmacological properties.

References

Sources

A Technical Guide to the Discovery of Novel Furoate Compounds

Introduction: The Furoate Scaffold as a Privileged Structure in Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of therapeutic agents.[1] Its ester derivative, the furoate moiety, is particularly significant, appearing in successful drugs such as the potent synthetic corticosteroid Mometasone Furoate and the anti-anginal agent Ranolazine.[1][2] The unique electronic properties, metabolic stability, and versatile synthetic handles of the furoate core make it an attractive starting point for developing novel therapeutics across diverse disease areas, including inflammatory conditions, cancer, and infectious diseases.[1][3][4]

This in-depth technical guide provides a comprehensive framework for the modern discovery of novel furoate-containing compounds, intended for researchers, medicinal chemists, and drug development professionals. We will move beyond theoretical concepts to provide actionable, field-proven insights, detailing the causality behind experimental choices and presenting self-validating protocols. The narrative will follow a logical progression from initial concept to a pre-clinical candidate, grounded in authoritative scientific principles.

Section 1: Target Identification and Hit Discovery Strategies

The journey begins with identifying a biological target and a "hit" molecule that modulates its activity. The choice of hit discovery strategy is a critical decision point, dictated by the nature of the target, available resources, and desired chemical space.

High-Throughput Screening (HTS)

HTS is the workhorse of early-stage drug discovery, enabling the rapid screening of vast compound libraries (often millions of compounds) to identify initial hits.

-

Causality: HTS is the preferred method when there is little to no structural information about the target's binding site. It is an unbiased approach that empirically tests a diverse range of chemical structures for activity. The goal is to find hits, often with nanomolar affinity, that can serve as a starting point for optimization.[5]

-

Trustworthiness: A robust HTS assay is self-validating. Key statistical metrics like the Z'-factor must be established before screening to ensure the assay can reliably distinguish between active and inactive compounds.[6]

Fragment-Based Lead Discovery (FBLD)

FBLD has emerged as a powerful and efficient alternative to HTS.[7] This method involves screening libraries of very small molecules, or "fragments" (typically <300 Da), which bind with low affinity (micromolar to millimolar range).[5][8][9] These weakly binding fragments are then optimized into more potent leads.[5][7]

-

Causality: FBLD is chosen for its efficiency in exploring chemical space.[10] Because fragments are small, they are more likely to find and fit into small pockets on the target protein, forming high-quality interactions.[8] This approach often yields novel chemical scaffolds that might be missed by HTS and can lead to drugs with improved pharmacokinetic properties.[7] Furoic acid itself is an excellent fragment that can be used as a starting point.

-

Trustworthiness: FBLD relies on highly sensitive biophysical techniques (e.g., Surface Plasmon Resonance, NMR, X-ray crystallography) to detect the weak binding of fragments. The validation comes from observing a consistent and specific binding signal that can be structurally characterized.

In Silico (Computational) Screening

Virtual screening uses computer models to predict which compounds are most likely to bind to a drug target. This approach was successfully used to screen a furoic acid library to discover novel inhibitors of ATP-citrate lyase (ACL), an attractive cancer target.[4]

-

Causality: This strategy is employed when a high-resolution 3D structure of the target is available. It is a cost-effective way to triage large virtual libraries and prioritize a smaller, more manageable number of compounds for experimental testing, thereby increasing the hit rate.[4]

-

Trustworthiness: The predictive power of in silico models is validated by the experimental confirmation of its top-ranked virtual hits. A high hit rate (e.g., the 45.8% reported for the ACL inhibitor search) demonstrates the model's accuracy.[4]

Section 2: Synthesis and Library Development

Once a hit discovery strategy is selected, a robust synthetic platform is required to generate the necessary furoate compounds, from initial screening libraries to analogs for optimization.

Core Synthesis of 2-Furoic Acid

The starting material, 2-furoic acid (or 2-furancarboxylic acid), can be synthesized from furfural, a bio-based chemical.[11] The traditional method is the Cannizzaro reaction, which involves the base-induced disproportionation of furfural.[11] More modern and efficient methods include catalytic oxidation using catalysts like gold-palladium nanoparticles.[11]

Diversification of the Furoate Scaffold

The power of the furoate scaffold lies in its synthetic tractability. Standard organic chemistry reactions can be used to create a diverse library of derivatives for structure-activity relationship (SAR) studies. A key strategy involves the synthesis of 2-furoic acid derivatives with improved yields and scalability.[12] This can involve processes that begin with a 2-furoic acid ester and generate a symmetrically substituted alkoxy 2-furoic acid alkyl ester intermediate, which is then saponified.[12][13]

Workflow for Furoate Library Synthesis

Caption: A typical screening cascade for drug discovery.

Section 4: Mechanism of Action Case Study: Mometasone Furoate

To illustrate the principles discussed, we will examine the mechanism of action of Mometasone Furoate, a well-established furoate-containing drug. Mometasone Furoate is a synthetic corticosteroid that functions as a glucocorticoid receptor (GR) agonist. [14][15]

-

Cellular Entry & Receptor Binding: Being lipophilic, Mometasone Furoate readily crosses the cell membrane. [16]In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a complex with chaperone proteins like hsp90. [2][15][16]2. Nuclear Translocation: Ligand binding causes a conformational change in the GR, leading to its release from the chaperone complex. The activated drug-receptor complex then translocates into the nucleus. [2][16]3. Gene Transcription Modulation: In the nucleus, the GR-Mometasone complex binds to specific DNA sequences called Glucocorticoid Response Elements (GREs). [2][16]This binding modulates gene expression in two primary ways:

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]

- 3. Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 6. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragment-Based Lead Discovery – Protac [drugdiscoverypro.com]

- 8. biosolveit.de [biosolveit.de]

- 9. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. benchchem.com [benchchem.com]

- 12. WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives - Google Patents [patents.google.com]

- 13. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]

- 14. Facebook [cancer.gov]

- 15. publications.ersnet.org [publications.ersnet.org]

- 16. researchgate.net [researchgate.net]

Comprehensive Technical Guide: Solubility Profiling of Butyl 5-(Aminosulfonyl)-2-Furoate

Executive Summary & Strategic Context

In the development of sulfonamide-based pharmaceuticals, butyl 5-(aminosulfonyl)-2-furoate (CAS: 87299-66-9 ) serves as a critical intermediate, particularly in the synthesis of diuretic agents and specific carbonic anhydrase inhibitors. Its physicochemical behavior—specifically solubility—dictates the efficiency of purification (crystallization) and the stability of final formulations.

Despite its structural significance, comprehensive experimental solubility data for this specific ester is sparse in open literature, often requiring internal generation during process development. This guide provides a rigorous, self-validating framework for characterizing the solubility of butyl 5-(aminosulfonyl)-2-furoate, bridging the gap between theoretical prediction and experimental validation.

Key Technical Insight: The molecule exhibits a "push-pull" solubility mechanism. The sulfamoyl group (

Physicochemical Profile & Structural Analysis[1][2]

Before initiating solubility studies, the compound's fundamental properties must be established to ensure data integrity.

| Property | Value / Description | Context |

| IUPAC Name | Butyl 5-sulfamoylfuran-2-carboxylate | Official designation |

| CAS Number | 87299-66-9 | Unique Identifier |

| Molecular Formula | MW: 247.27 g/mol | |

| Key Functional Groups | 1.[1][2] Sulfonamide ( | 1. Polar, H-bonding (High T dependence)2. Lipophilic (Soluble in organics)3. Aromatic core |

| Predicted LogP | ~1.2 - 1.8 | Moderately lipophilic |

| Melting Point | Typically 80-100°C (Derivative dependent) | Solid at room temperature |

Note on Stability: The butyl ester group is susceptible to hydrolysis in strongly acidic or basic aqueous media, particularly at elevated temperatures. Solubility protocols in aqueous buffers must monitor for the formation of the parent acid (5-sulfamoylfuran-2-carboxylic acid).

Experimental Methodology: The "Gold Standard" Protocol

To generate authoritative solubility data, we employ the Isothermal Saturation Method coupled with HPLC-UV quantification . This method minimizes errors associated with visual detection and ensures thermodynamic equilibrium.

Workflow Visualization

Caption: Workflow for the rigorous determination of solid-liquid solubility equilibrium.

Step-by-Step Protocol

-

Preparation:

-

Weigh an excess amount of butyl 5-(aminosulfonyl)-2-furoate (approx. 200-500 mg) into a 20 mL scintillation vial.

-

Add 10 mL of the target solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate).

-

-

Equilibration:

-

Place vials in a temperature-controlled orbital shaker (accuracy

). -

Agitate at 150 rpm for 24 hours to ensure saturation.

-

Self-Validation Step: Stop agitation and allow to settle for 2 hours. If no solid remains, add more compound and repeat.

-

-

Sampling:

-

Using a pre-heated syringe (to match the solution temperature), withdraw 2 mL of the supernatant.

-

Filter immediately through a 0.45 µm PTFE filter into a pre-weighed volumetric flask.

-

Critical Control: The filter and syringe must be at the same temperature as the solution to prevent "crash-out" crystallization during sampling.

-

-

Quantification:

-

Dilute the filtrate with the mobile phase (typically Acetonitrile/Water).

-

Analyze via HPLC (C18 Column, UV detection at 254 nm).

-

Calculate concentration using a pre-established calibration curve (

).

-

Solubility Data & Solvent Ranking (Predicted)

Based on the structural "push-pull" mechanism and analogous sulfonamide data, the solubility profile follows a distinct polarity-driven hierarchy.

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism |

| Polar Aprotic | DMSO, DMF | Very High | Strong interaction with sulfonamide H-bonds; disrupts crystal lattice easily. |

| Polar Aprotic | Acetone | High | Dipole-dipole interactions; good solvent for both ester and furan rings. |

| Short-Chain Alcohols | Methanol | High | H-bonding capability matches sulfonamide; polarity suits the overall molecule. |

| Medium-Chain Alcohols | Ethanol, 1-Propanol | Moderate | Balance of alkyl chain compatibility (butyl ester) and H-bonding. |

| Esters | Ethyl Acetate | Moderate | "Like dissolves like" for the ester tail, but less effective for the sulfonamide head. |

| Water | Water | Low / Sparingly | Hydrophobic butyl chain and aromatic ring dominate; high lattice energy resists hydration. |

| Non-Polar | n-Hexane | Very Low | Incompatible with the polar sulfonamide group. |

Process Engineering Implication:

-

Crystallization Solvent: A mixture of Methanol/Water or Ethanol/Water acts as an excellent anti-solvent system. The compound is soluble in hot alcohol but precipitates sharply upon cooling or water addition.

-

Reaction Solvent: Ethyl Acetate is often preferred for synthesis steps to allow easy aqueous workup (phase separation).

Thermodynamic Modeling

To translate experimental data into process design (e.g., cooling crystallization curves), the solubility data must be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[3]

- : Empirical constants determined by regression analysis.

van't Hoff Analysis

Used to determine the apparent thermodynamic functions of dissolution.

- : Enthalpy of dissolution (typically positive, indicating an endothermic process).

- : Entropy of dissolution.

Interpretation:

If

References

-

Abovyan, L. S., et al. (1983).[4] "Synthesis and biological activity of some furan derivatives." Pharmaceutical Chemistry Journal, 17(10), 711-714. (Primary source for the synthesis and identification of CAS 87299-66-9).

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling protocols).

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).

-

PubChem Compound Summary. (2024). "Butyl 2-furoate and derivatives." National Center for Biotechnology Information. Link

-

ChemSrc Database. (2024). "CAS 87299-66-9 Entry."[5][4][6] (Verification of CAS and structure). Link

Sources

- 1. 2-糠酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 5-氨基磺酰基-2-糠酰胺 - CAS号 87299-80-7 - 摩贝百科 [m.molbase.cn]

- 5. CAS#:87299-62-5 | butyl 5-(chlorosulfonyl)furan-2-carboxylate | Chemsrc [chemsrc.com]

- 6. CAS#:87299-62-5 | butyl 5-(chlorosulfonyl)furan-2-carboxylate | Chemsrc [chemsrc.com]

Technical Guide: Solution Stability Profile of Butyl 5-(aminosulfonyl)-2-furoate

Executive Summary

This technical guide provides a comprehensive framework for assessing and maintaining the stability of butyl 5-(aminosulfonyl)-2-furoate in solution. As a Senior Application Scientist, I have structured this document to move beyond generic stability data, focusing instead on the specific physicochemical vulnerabilities of the furoate ester and sulfonamide moieties.

The primary stability risk for this compound is base-catalyzed hydrolysis of the butyl ester, yielding the corresponding furoic acid derivative. While the sulfonamide group exhibits robust hydrolytic stability under physiological conditions, the furan core presents secondary risks regarding photo-oxidation. This guide details the mechanistic pathways, analytical protocols, and storage strategies required to ensure data integrity during drug development and biological assays.

Part 1: Chemical Basis of Instability

To predict stability, we must deconstruct the molecule into its reactive pharmacophores. The degradation profile is governed by three distinct centers of reactivity:

The Butyl Ester (Primary Degradation Site)

The butyl ester at the C2 position is the most labile functionality. In aqueous solution, it undergoes hydrolysis to form 5-(aminosulfonyl)-2-furoic acid and 1-butanol .

-

Mechanism: Nucleophilic acyl substitution.

-

Kinetics: The reaction follows pseudo-first-order kinetics (

) dependent on pH. -

Risk: High in alkaline media (pH > 8.0) and moderate in strong acid (pH < 2.0).

The Furan Ring (Secondary Degradation Site)

The electron-rich furan ring is susceptible to oxidative ring opening and electrophilic attack.

-

Risk: Exposure to light (UV/Vis) or oxidizing agents (peroxides) can lead to ring cleavage, forming dicarbonyl species (e.g., unsaturated diketones), which often polymerize into brown "humins."

The Sulfonamide Group (Stable Moiety)

The 5-aminosulfonyl group (

Visualizing the Degradation Pathway

The following diagram illustrates the primary and secondary degradation pathways.

Figure 1: Mechanistic degradation pathways. The solid line represents the dominant hydrolysis pathway; dashed lines indicate secondary oxidative risks.

Part 2: Experimental Framework & Protocols

Reliable stability data requires a self-validating experimental design. The following protocols are designed to determine the

Buffer and Solvent Selection

Using the wrong buffer can invalidate your stability data.

-

Avoid Nucleophilic Buffers: Tris, imidazole, and primary amines can react with the ester, causing aminolysis.

-

Recommended Buffers:

-

pH 1.2: 0.1 N HCl (Gastric simulation)

-

pH 4.5: Acetate buffer (Lysoasome/Stability baseline)

-

pH 7.4: Phosphate buffered saline (Physiological)

-

-

Co-solvent: Due to the lipophilicity of the butyl group, the compound likely has low aqueous solubility. Use Acetonitrile (ACN) or DMSO as a co-solvent (up to 10-20% v/v) to ensure solution homogeneity without accelerating hydrolysis (methanol can cause transesterification).

Forced Degradation Protocol (Stress Testing)

This protocol stresses the molecule to validate the analytical method's specificity (ability to separate parent from degradants).

| Stress Type | Condition | Duration | Target Degradation | Rationale |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 4–24 Hours | 10–20% | Mimics gastric stability; targets ester hydrolysis. |

| Base Hydrolysis | 0.1 N NaOH, RT | 1–4 Hours | 10–20% | Critical: Furoate esters are very labile in base. Monitor closely. |

| Oxidation | 3% | 2–6 Hours | 5–10% | Assesses furan ring sensitivity to ROS. |

| Photostability | UV/Vis (ICH Q1B) | 24 Hours | Variable | Furans absorb UV; checks for photo-degradation. |

| Thermal | 60°C (pH 7.4) | 7 Days | < 5% | Accelerated shelf-life prediction. |

pH-Rate Profile Workflow

To determine the exact stability window, perform a kinetic study.

Figure 2: Step-by-step workflow for determining solution stability kinetics.

Critical Step - Quenching: When sampling from the alkaline condition (pH 9.0), you must immediately quench the aliquot with dilute acid (e.g., 1% formic acid) to lower the pH to ~3-4 before analysis. Failure to do this will allow hydrolysis to continue in the HPLC vial, yielding false data.

Part 3: Analytical Methodologies

To accurately quantify the parent and the acid degradant, use the following HPLC parameters. The separation is based on the significant polarity difference between the butyl ester (hydrophobic) and the free acid (hydrophilic).

HPLC-UV/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0 min: 5% B

-

10 min: 95% B (Linear ramp to elute the lipophilic butyl ester)

-

12 min: 95% B

-

12.1 min: 5% B

-

-

Detection:

-

UV: 254 nm (Furan ring absorption).

-

MS: ESI Positive Mode (Look for

of parent and

-

-

Expected Retention:

-

Acid Degradant: ~3-5 min (Polar).

-

Parent (Butyl Ester): ~8-10 min (Non-polar).

-

Part 4: Data Interpretation & Storage

Kinetic Analysis

Hydrolysis of furoate esters typically follows pseudo-first-order kinetics when buffered. Plot the natural log of the remaining concentration (

-

Slope:

(observed rate constant). -

Half-life (

):

Storage Recommendations

Based on the chemical structure and general stability of furoate esters:

-

Solid State: Store at -20°C, desiccated, and protected from light. The solid is likely stable for years if kept dry.

-

Stock Solutions (DMSO): Stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles which introduce moisture.

-

Aqueous Solutions:

-

Unstable: Do not store in basic buffers (pH > 8) overnight.

-

Working Time: Prepare fresh for daily use. Stable for ~24 hours at 4°C in pH 7.4 buffer, but degradation will be measurable.

-

References

-

Hydrolysis of Furoate Esters

-

Sulfonamide Stability

-

Furan Ring Degradation

-

General Stability Guidelines

- Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.

- Source: ICH.org.

-

URL:[Link]

Sources

In Silico First Pass: A Technical Guide to the Computational Modeling of Butyl 5-(aminosulfonyl)-2-furoate

This document provides a comprehensive, in-depth technical guide for the initial in silico evaluation of butyl 5-(aminosulfonyl)-2-furoate, a novel small molecule with potential therapeutic applications. This guide is intended for researchers, computational chemists, and drug development professionals. We will navigate the logical sequence of computational modeling, from basic physicochemical property prediction to more complex molecular dynamics simulations. The methodologies described herein are designed to build a foundational understanding of the molecule's potential bioactivity, pharmacokinetics, and target interactions, thereby guiding future experimental validation.

Introduction: The Rationale for an In Silico Approach

Butyl 5-(aminosulfonyl)-2-furoate is a compound of interest due to its structural motifs. The furoate core is a recognized scaffold in medicinal chemistry, and the sulfonamide group is a cornerstone of a wide array of therapeutics, including antibacterial and anti-inflammatory agents[1][2]. The butyl ester moiety suggests potential for modulation of pharmacokinetic properties such as lipophilicity and membrane permeability. Given that this specific molecule is not extensively characterized in existing literature, an in silico first-pass analysis is an efficient and cost-effective strategy to generate initial hypotheses about its biological potential and to prioritize experimental resources.

This guide will detail a systematic, multi-step computational workflow. We will treat the protocols not as a rigid checklist, but as a dynamic process where the results of one step inform the design of the next. The core principle is to build a self-validating computational model that provides actionable insights.

Part 1: Foundational Physicochemical and Pharmacokinetic Profiling

Before investigating complex biological interactions, it is crucial to understand the fundamental properties of the molecule. This initial stage involves the prediction of physicochemical properties and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. These parameters are critical determinants of a compound's drug-likeness.

Molecular Descriptors and Drug-Likeness

The initial step is to calculate key molecular descriptors. These descriptors provide a quantitative measure of the molecule's physical and chemical characteristics.

Experimental Protocol: Calculation of Molecular Descriptors

-

Input: Obtain the 2D structure of butyl 5-(aminosulfonyl)-2-furoate (SMILES: CCCCOC(=O)c1cc(S(=O)(=O)N)oc1).

-

Software: Utilize computational chemistry software such as MOE (Molecular Operating Environment) or open-source alternatives like RDKit in Python.

-

Calculation: Employ the software's built-in functions to calculate the following key descriptors:

-

Molecular Weight (MW)

-

LogP (octanol-water partition coefficient) - a measure of lipophilicity.

-

Topological Polar Surface Area (TPSA)

-

Number of Hydrogen Bond Donors and Acceptors

-

Number of Rotatable Bonds

-

-

Analysis: Compare the calculated values against established drug-likeness rules, such as Lipinski's Rule of Five, to assess the potential for oral bioavailability.

Data Presentation: Predicted Physicochemical Properties

| Descriptor | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | ~249.28 g/mol | < 500 (Compliant) |

| LogP | ~1.5-2.5 | < 5 (Compliant) |

| Hydrogen Bond Donors | 1 | < 5 (Compliant) |

| Hydrogen Bond Acceptors | 5 | < 10 (Compliant) |

| TPSA | ~95.8 Ų | < 140 Ų (Generally favorable) |

| Rotatable Bonds | 6 | < 10 (Generally favorable) |

Note: The predicted values are estimates and may vary slightly depending on the algorithm used.

ADMET Prediction

Early assessment of a compound's ADMET profile is crucial for identifying potential liabilities.

Experimental Protocol: In Silico ADMET Prediction

-

Input: The 3D structure of butyl 5-(aminosulfonyl)-2-furoate, energy-minimized using a force field like MMFF94x[1].

-

Web Servers/Software: Utilize platforms such as SwissADME, pkCSM, or ADMETlab 2.0.

-

Prediction: Submit the molecular structure to the server and run predictions for:

-

Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

Analysis: Synthesize the results to build a comprehensive ADMET profile, flagging any potential areas of concern.

Part 2: Target Identification and Ligand-Based Pharmacophore Modeling